molecular formula C10H12N6O2S B2692377 5-(2-Cyclopentyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine CAS No. 1946817-72-6

5-(2-Cyclopentyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine

Cat. No. B2692377
CAS RN: 1946817-72-6
M. Wt: 280.31
InChI Key: XARCSCWFVCJJOR-UHFFFAOYSA-N
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Description

5-(2-Cyclopentyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine (CPNP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPNP is a highly selective and potent inhibitor of the enzyme cyclic GMP-dependent protein kinase (PKG), which plays a critical role in regulating various cellular processes.

Mechanism of Action

5-(2-Cyclopentyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine exerts its effects by selectively inhibiting the enzyme PKG. PKG is a critical regulator of various cellular processes, including smooth muscle contraction, platelet aggregation, and neuronal signaling. By inhibiting PKG, 5-(2-Cyclopentyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine can modulate these processes and lead to a range of physiological effects.
Biochemical and Physiological Effects
5-(2-Cyclopentyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been shown to have a range of biochemical and physiological effects. In animal models, 5-(2-Cyclopentyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been shown to enhance synaptic plasticity and improve memory function. 5-(2-Cyclopentyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. Additionally, 5-(2-Cyclopentyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been shown to have vasodilatory effects, which may have implications for the treatment of hypertension.

Advantages and Limitations for Lab Experiments

5-(2-Cyclopentyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine has several advantages for use in laboratory experiments. It is a highly selective and potent inhibitor of PKG, which makes it a valuable tool for studying the role of PKG in various cellular processes. Additionally, 5-(2-Cyclopentyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been shown to have a long duration of action, which allows for sustained inhibition of PKG. However, 5-(2-Cyclopentyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine also has several limitations, including its potential toxicity and the need for careful dosing to avoid off-target effects.

Future Directions

There are several future directions for research on 5-(2-Cyclopentyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine. One area of interest is the potential use of 5-(2-Cyclopentyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the precise mechanisms by which 5-(2-Cyclopentyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine exerts its effects on synaptic plasticity and memory function. Finally, there is a need for the development of new and improved inhibitors of PKG, which may have even greater selectivity and potency than 5-(2-Cyclopentyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine.

Synthesis Methods

5-(2-Cyclopentyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine can be synthesized using a multi-step process involving the reaction of several key reagents. The first step involves the reaction of 2-cyclopentyl-5-nitropyrazole with thionyl chloride, which results in the formation of 2-cyclopentyl-5-nitropyrazolyl chloride. This intermediate is then reacted with thiosemicarbazide to form 5-(2-cyclopentyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine (5-(2-Cyclopentyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine).

Scientific Research Applications

5-(2-Cyclopentyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been extensively studied for its potential applications in various fields of research. One of the most promising applications of 5-(2-Cyclopentyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine is in the field of neuroscience, where it has been shown to enhance synaptic plasticity and improve memory function in animal models. 5-(2-Cyclopentyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine has also been studied for its potential role in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.

properties

IUPAC Name

5-(2-cyclopentyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O2S/c11-10-13-12-9(19-10)7-5-8(16(17)18)14-15(7)6-3-1-2-4-6/h5-6H,1-4H2,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARCSCWFVCJJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)[N+](=O)[O-])C3=NN=C(S3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-cyclopentyl-3-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine

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